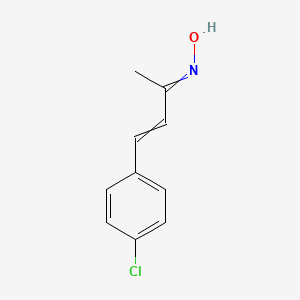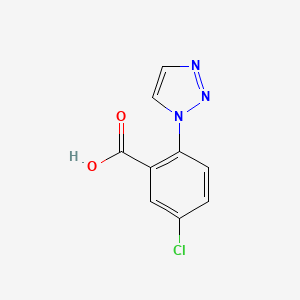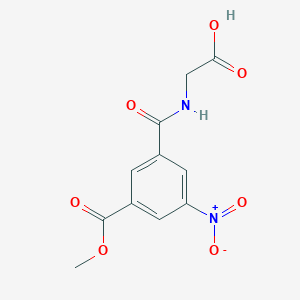![molecular formula C17H24N2O4 B8364395 tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B8364395.png)
tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate
概要
説明
tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrrolo[3,2-c]pyridine core, which is a fused bicyclic structure combining a pyrrole and a pyridine ring
準備方法
The synthesis of tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors to form the fused bicyclic structure. This can be achieved through various methods, including the use of cyclization agents and specific reaction conditions.
Introduction of the Diethoxymethyl Group: The diethoxymethyl group can be introduced through a reaction with diethoxymethyl chloride in the presence of a base, such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of various biological activities, including antimicrobial and anticancer properties.
Material Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
作用機序
The mechanism of action of tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
類似化合物との比較
Similar compounds to tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate include other heterocyclic compounds with fused bicyclic structures, such as:
Pyrrolo[2,3-b]pyridine: This compound has a similar fused bicyclic structure but differs in the position of the nitrogen atom within the ring system.
Indole: Indole is another heterocyclic compound with a fused bicyclic structure, commonly found in natural products and pharmaceuticals.
Quinoline: Quinoline is a heterocyclic compound with a fused bicyclic structure, widely used in medicinal chemistry for the development of antimalarial and antibacterial agents.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications, making it a valuable compound for various scientific research applications.
特性
分子式 |
C17H24N2O4 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
tert-butyl 2-(diethoxymethyl)pyrrolo[3,2-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-6-21-15(22-7-2)14-10-12-11-18-9-8-13(12)19(14)16(20)23-17(3,4)5/h8-11,15H,6-7H2,1-5H3 |
InChIキー |
LIYAEAVMSQDRCA-UHFFFAOYSA-N |
正規SMILES |
CCOC(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CN=C2)OCC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Iodo-3-methylimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B8364338.png)


![4-Amino-8-(2-pyrazinyl)-pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B8364347.png)
![3-Methyl-8-methoxy-s-triazolo-[3,4-a]-isoquinoline](/img/structure/B8364351.png)



![2-(2-Methoxy-4-methylsulfonylphenyl)imidazo[1,2-a]pyrazine](/img/structure/B8364372.png)

